molecular formula C11H12N2O B1619108 6-methoxy-4-methylquinolin-8-amine CAS No. 57514-21-3

6-methoxy-4-methylquinolin-8-amine

Cat. No.: B1619108
CAS No.: 57514-21-3
M. Wt: 188.23 g/mol
InChI Key: RDJFZEIRAQRHJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methoxy-4-methylquinolin-8-amine is a heterocyclic aromatic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-4-methylquinolin-8-amine typically involves the Skraup synthesis, which is a classical method for constructing quinoline derivatives. The process begins with the reaction of 4-alkoxy-6-methoxy-2-nitroanilines with acrolein in the presence of arsenic(V) oxide and o-phosphoric acid at elevated temperatures (around 100°C) to form the desired quinoline framework .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization from methanol are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-methoxy-4-methylquinolin-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, aminoquinolines, and various substituted quinoline derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methoxy-4-methylquinolin-8-amine stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its combination of methoxy and methyl groups at specific positions on the quinoline ring enhances its potency and selectivity against various pathogens .

Properties

CAS No.

57514-21-3

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

6-methoxy-4-methylquinolin-8-amine

InChI

InChI=1S/C11H12N2O/c1-7-3-4-13-11-9(7)5-8(14-2)6-10(11)12/h3-6H,12H2,1-2H3

InChI Key

RDJFZEIRAQRHJF-UHFFFAOYSA-N

SMILES

CC1=C2C=C(C=C(C2=NC=C1)N)OC

Canonical SMILES

CC1=C2C=C(C=C(C2=NC=C1)N)OC

Pictograms

Acute Toxic; Irritant

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.